molecular formula C14H12ClN5S B10937373 N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide

Cat. No.: B10937373
M. Wt: 317.8 g/mol
InChI Key: UFDKYQLBQADCEB-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a pyrazole ring, which is further connected to another pyrazole ring through a carbothioamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide typically involves multi-step reactions. One common synthetic route starts with the reaction of 2-chlorobenzyl bromide with 4-aminobutanol under alkaline conditions to obtain an intermediate product . This intermediate is then subjected to further reactions involving pyrazole derivatives and carbothioamide reagents under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory or cancer-related pathways, leading to reduced inflammation or tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-1-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyrazole rings and carbothioamide linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12ClN5S

Molecular Weight

317.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]pyrazole-1-carbothioamide

InChI

InChI=1S/C14H12ClN5S/c15-13-5-2-1-4-11(13)9-19-10-12(8-17-19)18-14(21)20-7-3-6-16-20/h1-8,10H,9H2,(H,18,21)

InChI Key

UFDKYQLBQADCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=S)N3C=CC=N3)Cl

Origin of Product

United States

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